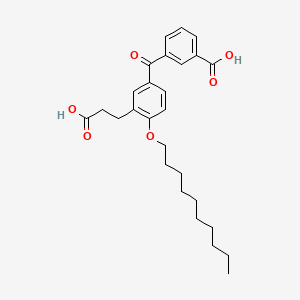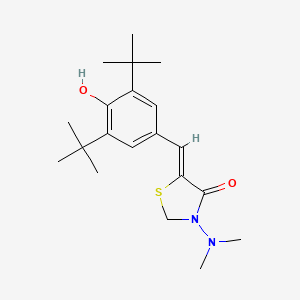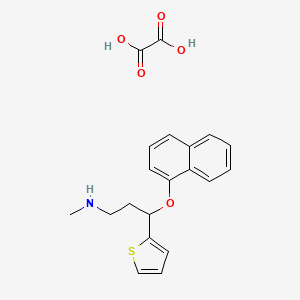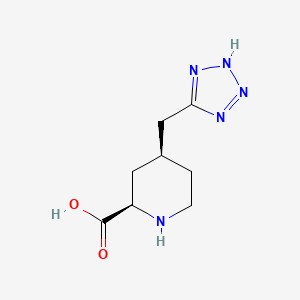
LY382884
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY382884 is a selective and potent antagonist for the GluR5 kainate receptor. This compound has been extensively studied for its role in blocking the induction of long-term potentiation (LTP) in mossy fiber synapses, which is crucial for understanding synaptic plasticity and memory formation . This compound has shown anxiolytic activity, making it a valuable tool in neuroscience research .
Preparation Methods
The synthesis of LY382884 involves several steps, starting with the preparation of the core structure, followed by functional group modificationsThe reaction conditions often involve the use of strong bases and organic solvents to facilitate the formation of the desired product .
Chemical Reactions Analysis
LY382884 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: This compound can undergo substitution reactions, particularly at the carboxyphenylmethyl group, to form different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
LY382884 has a wide range of scientific research applications:
Neuroscience: It is used to study the role of kainate receptors in synaptic plasticity and memory formation.
Pharmacology: The compound is used to investigate the anxiolytic effects and potential therapeutic applications for anxiety disorders.
Cell Biology: This compound is employed to understand the mechanisms of neurotransmitter release and synaptic transmission.
Drug Development: The compound serves as a lead molecule for developing new drugs targeting kainate receptors.
Mechanism of Action
LY382884 exerts its effects by selectively antagonizing the GluR5 kainate receptor. This inhibition prevents the induction of NMDA receptor-independent long-term potentiation (LTP), which is crucial for synaptic plasticity . The molecular targets of this compound include the GluR5 subunit of the kainate receptor, and the pathways involved are primarily related to synaptic transmission and plasticity .
Comparison with Similar Compounds
LY382884 is unique in its high selectivity and potency for the GluR5 kainate receptor. Similar compounds include:
NS3763: Another GluR5 antagonist, but with different pharmacological properties.
GYKI53655: A specific antagonist of AMPA receptors, used to study the role of AMPA receptors in synaptic transmission.
ATPA: A GluR5 subtype-selective agonist, used to activate kainate receptors in research studies. The uniqueness of this compound lies in its ability to selectively block GluR5 kainate receptors without affecting AMPA or NMDA receptors, making it a valuable tool for studying kainate receptor functions.
Properties
CAS No. |
211566-75-5 |
|---|---|
Molecular Formula |
C18H23NO4 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(3S,4aR,6S,8aR)-6-[(4-carboxyphenyl)methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H23NO4/c20-17(21)13-4-1-11(2-5-13)7-12-3-6-14-10-19-16(18(22)23)9-15(14)8-12/h1-2,4-5,12,14-16,19H,3,6-10H2,(H,20,21)(H,22,23)/t12-,14+,15-,16+/m1/s1 |
InChI Key |
YVMADKYPKNLVGU-BVUBDWEXSA-N |
SMILES |
C1CC2CNC(CC2CC1CC3=CC=C(C=C3)C(=O)O)C(=O)O |
Isomeric SMILES |
C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CC3=CC=C(C=C3)C(=O)O)C(=O)O |
Canonical SMILES |
C1CC2CNC(CC2CC1CC3=CC=C(C=C3)C(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(3S, 4aR,6S, 8aR)-6-((4-carboxyphenyl)methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid) LY 382884 LY382884 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2,6-Di-tert-butyl-4-[(ethylamino)methyl]phenol](/img/structure/B1675625.png)

